Product packaging for 7-Hydroxy-beta-carboline-1-propionic acid(Cat. No.:CAS No. 215934-15-9)

7-Hydroxy-beta-carboline-1-propionic acid

Cat. No.: B3034739
CAS No.: 215934-15-9
M. Wt: 256.26 g/mol
InChI Key: MBOPWGSKAKJDIH-UHFFFAOYSA-N
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Description

Contextualization of Beta-Carboline Alkaloids in Natural Product Research

Beta-carboline alkaloids represent a substantial and significant class of natural and synthetic indole (B1671886) alkaloids. nih.gov These compounds are characterized by a tricyclic pyrido[3,4-b]indole core structure. Their presence is widespread in nature, having been identified in a variety of plants, marine organisms, insects, and even in mammalian tissues and fluids. nih.gov The broad distribution of beta-carboline alkaloids is matched by their diverse range of biological activities, which has made them a focal point of natural product research for decades. nih.gov

The pharmacological potential of beta-carboline alkaloids is extensive, with studies demonstrating a wide array of effects, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties. nih.gov This diverse bioactivity has spurred considerable interest in the scientific community, leading to extensive research into their synthesis and therapeutic applications. nih.gov

Table 1: Selected Biological Activities of Beta-Carboline Alkaloids

Biological ActivityDescription
Antitumor Inhibition of cancer cell growth through various mechanisms.
Antiviral Activity against a range of viruses.
Antiparasitic Efficacy against various parasites, including those causing malaria and leishmaniasis.
Neuropharmacological Interaction with receptors in the central nervous system, leading to sedative, anxiolytic, and other effects. nih.gov
Enzyme Inhibition Inhibition of enzymes such as monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs). nih.gov

Significance of 7-Hydroxy-beta-carboline-1-propionic acid within the Beta-Carboline Family

This compound is a naturally occurring member of the beta-carboline family. biosynth.com Its significance lies in its specific chemical structure and corresponding biological activities. This compound has been isolated from the roots of Eurycoma longifolia, a plant used in traditional medicine in Southeast Asia. nih.govnih.gov

Research has indicated that this compound possesses cytotoxic activity. biocrick.com Furthermore, related compounds within the same structural class, such as 7-Methoxy-beta-carboline-1-propionic acid, also isolated from Eurycoma longifolia, have demonstrated both cytotoxic and antimalarial properties. medchemexpress.com The presence of the hydroxyl group at the 7-position is a key structural feature that influences the molecule's biological profile.

Studies have also suggested that this compound may have potential applications in neuroscience. biosynth.com Research has explored its possible role in modulating neurotransmitter systems, which could have implications for mood regulation and neuroprotection. biosynth.com This positions the compound as a subject of interest for further investigation into its therapeutic potential for neurological and mood disorders. biosynth.com

Table 2: Investigated Biological Activities of this compound and Related Compounds

CompoundSourceInvestigated Activity
This compound Eurycoma longifolia nih.govnih.govCytotoxic activity biocrick.com, Potential neuropharmacological effects biosynth.com
7-Methoxy-beta-carboline-1-propionic acid Eurycoma longifolia medchemexpress.comCytotoxic and antimalarial activity medchemexpress.com
beta-Carboline-1-propionic acid Quassia amara, Ailanthus altissima scielo.brmedchemexpress.comAntileishmanial and cytotoxic effects scielo.br

Historical Perspectives and Early Research Trajectories

The scientific journey into the world of beta-carboline alkaloids began with the isolation of harmine (B1663883) from Peganum harmala in the 19th century. However, the specific history of this compound is more recent and is closely tied to the phytochemical investigation of medicinal plants.

A significant milestone in the study of this compound was its isolation from the roots of Eurycoma longifolia. A notable study published in 2003 by Kuo et al. detailed the isolation and characterization of nineteen known beta-carboline alkaloids from this plant source, in addition to three new ones. nih.gov This research provided a substantial contribution to the understanding of the chemical diversity of beta-carbolines within this species and laid the groundwork for further investigation into their biological activities. nih.gov

The early research trajectory for this compound and its analogs has been largely focused on screening for cytotoxic and antiparasitic activities, driven by the ethnobotanical uses of the source plants. nih.govmedchemexpress.com More recent research has begun to explore its potential neuropharmacological effects, indicating a broadening of the scientific inquiry into the therapeutic possibilities of this specific beta-carboline alkaloid. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B3034739 7-Hydroxy-beta-carboline-1-propionic acid CAS No. 215934-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOPWGSKAKJDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Biosynthesis of 7 Hydroxy Beta Carboline 1 Propionic Acid

Natural Occurrence and Distribution

7-Hydroxy-beta-carboline-1-propionic acid has been identified in various natural sources, ranging from plant species to fungi. There is also evidence to suggest its production within animal systems, including humans.

Isolation from Plant Species

The compound has been successfully isolated and identified from the roots of Eurycoma harmandiana, a plant belonging to the Simaroubaceae family found in Southeast Asia. researchgate.netnih.gov In this plant, it co-occurs with other beta-carboline alkaloids, such as beta-carboline-1-propionic acid and 7-methoxy-beta-carboline-1-propionic acid, as well as canthin-6-one alkaloids. nih.gov

Another notable source is the fungus Cortinarius brunneus, where this compound has been isolated from its fruiting bodies alongside other beta-carboline alkaloids. researchgate.net

The following table summarizes the known plant and fungal sources of this compound.

SpeciesFamily/TypePart of Organism
Eurycoma harmandianaSimaroubaceae (Plant)Roots
Cortinarius brunneusCortinariaceae (Fungus)Fruiting Bodies

Endogenous Production in Biological Systems

There are indications that this compound is produced endogenously in the human body. researchgate.net Beta-carbolines, in general, can be formed in mammals through the Pictet-Spengler reaction between indoleamines, such as tryptamine (B22526), and aldehydes or alpha-keto acids. researchgate.net While the specific mechanisms and extent of endogenous production of this compound are still under investigation, it is hypothesized to be part of the broader metabolic pathways involving tryptophan and its derivatives. The formation of beta-carbolines in vivo suggests a potential physiological role for these compounds. nih.gov

Proposed Biosynthetic Pathways

The biosynthesis of beta-carboline alkaloids is a complex process that originates from the amino acid tryptophan. The formation of this compound is believed to follow a similar fundamental pathway, with specific modifications leading to its unique structure.

Precursor Derivations and Enzymatic Transformations

The core structure of beta-carbolines is synthesized through the Pictet-Spengler reaction. rsc.orgmdpi.comnih.gov This reaction involves the condensation of an indoleamine with an aldehyde or a ketone, followed by cyclization. In the case of this compound, the primary precursor is believed to be a hydroxylated derivative of tryptophan.

A proposed pathway suggests that the biosynthesis begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxytryptophan (5-HTP) . nih.gov This initial step is catalyzed by the enzyme tryptophan hydroxylase. nih.govresearchgate.net

Following this, 5-hydroxytryptophan is thought to undergo a transamination or oxidative deamination to yield the corresponding indole-3-pyruvic acid derivative. This intermediate then condenses with a two-carbon unit, likely derived from pyruvate or a related metabolite, to form the propionic acid side chain. The subsequent cyclization via the Pictet-Spengler reaction would then lead to the formation of the tricyclic beta-carboline skeleton. The final steps would involve aromatization of the newly formed ring to yield the stable beta-carboline structure.

The key proposed steps are:

Hydroxylation: L-tryptophan is hydroxylated to 5-hydroxytryptophan.

Side Chain Modification and Condensation: The amino group of 5-hydroxytryptophan is removed, and the resulting intermediate condenses with a precursor for the propionic acid side chain.

Pictet-Spengler Cyclization: The intermediate undergoes intramolecular cyclization to form the tetrahydro-beta-carboline ring system.

Aromatization: The tetrahydro-beta-carboline is oxidized to the fully aromatic beta-carboline.

Comparative Analysis with Other Beta-Carboline Alkaloids

The biosynthesis of this compound shares the fundamental Pictet-Spengler reaction with other beta-carboline alkaloids, such as harmine (B1663883) and harmaline (B1672942) . nih.gov The primary point of divergence in their biosynthetic pathways lies in the initial modification of the tryptophan precursor and the nature of the condensing aldehyde or keto acid.

For harmine and harmaline, the biosynthesis is thought to proceed from tryptophan and a two-carbon aldehyde, such as acetaldehyde (B116499) or its biological equivalent, pyruvic acid. nih.gov In contrast, the biosynthesis of this compound is proposed to start with the hydroxylated precursor, 5-hydroxytryptophan. This initial hydroxylation step is crucial for the final position of the hydroxyl group on the beta-carboline ring.

The following table provides a comparative overview of the proposed biosynthetic precursors for these related alkaloids.

Beta-Carboline AlkaloidProposed Tryptophan PrecursorProposed Carbonyl Precursor
This compound5-Hydroxytryptophanα-Keto acid (e.g., α-ketoglutarate)
HarmineTryptophanAcetaldehyde/Pyruvic acid
HarmalineTryptophanAcetaldehyde/Pyruvic acid

This comparison highlights the subtle yet critical differences in the initial stages of biosynthesis that lead to the diverse array of beta-carboline alkaloids found in nature.

Synthetic Methodologies and Chemical Modifications of 7 Hydroxy Beta Carboline 1 Propionic Acid

De Novo Synthesis of 7-Hydroxy-beta-carboline-1-propionic acid

The de novo synthesis of the this compound scaffold relies on established chemical reactions for building the characteristic pyrido[3,4-b]indole ring system. The primary challenge lies in the regiocontrolled introduction of substituents onto the carboline core.

Established Reaction Schemes

The cornerstone for the synthesis of the beta-carboline skeleton is the Pictet-Spengler reaction. mdpi.comljmu.ac.uk This reaction involves the condensation of a β-arylethylamine, such as a tryptophan or tryptamine (B22526) derivative, with an aldehyde or ketone under acidic conditions, followed by cyclization. rsc.organalis.com.my

A plausible synthetic route to this compound would begin with 5-Hydroxytryptophan. The indole (B1671886) numbering system places the hydroxyl group at position 5, which, upon cyclization and formation of the beta-carboline ring, becomes position 7 in the final structure. The reaction partner would be a carbonyl compound that can introduce the propionic acid side chain at the C1 position, such as succinic semialdehyde or a protected equivalent.

The general sequence is as follows:

Pictet-Spengler Cyclization : Reaction of 5-Hydroxytryptophan with a succinic semialdehyde derivative yields a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. This intermediate possesses both the desired hydroxyl group at C7 and a carboxylic acid group at C3, along with the propionic acid precursor at C1. analis.com.my

Aromatization : The tetrahydro-β-carboline ring is then aromatized to the fully conjugated β-carboline system. This is typically an oxidation step. Various reagents can be employed for this dehydrogenation, including potassium dichromate, elemental sulfur, or palladium on carbon (Pd/C). analis.com.mynih.gov Some modern methods utilize milder conditions, such as iodine in DMSO. echemcom.com In reactions starting with a C3-carboxylic acid group from tryptophan, this step is often accompanied by decarboxylation to yield the final C3-unsubstituted beta-carboline. nih.gov

Regiospecific and Stereoselective Approaches

Regiospecificity : The precise placement of the hydroxyl group at the C7 position is a critical aspect of the synthesis. This is achieved through the careful selection of the starting indole derivative. The use of 5-substituted tryptamines or tryptophans, such as 5-methoxytryptamine (B125070) or 5-hydroxytryptophan, reliably directs the formation of 7-substituted β-carbolines. acs.org The electronic properties of the indole ring guide the intramolecular electrophilic aromatic substitution of the Pictet-Spengler cyclization to the C4 position, ensuring the formation of the correct pyrido[3,4-b]indole isomer.

Stereoselectivity : The Pictet-Spengler reaction creates a stereocenter at the C1 position in the tetrahydro-β-carboline intermediate. When starting with a chiral material like L-tryptophan, a degree of diastereoselectivity can be achieved. nih.gov However, since the final step in the synthesis of this compound involves aromatization of the pyridine (B92270) C-ring, this stereocenter is ultimately lost, rendering the final product achiral at this position. Therefore, stereocontrol at C1 is not a primary concern for the synthesis of the fully aromatic final compound.

Development of Scalable Synthetic Routes

While specific scalable routes for this compound are not extensively detailed in the literature, general advancements in β-carboline synthesis point toward more efficient and environmentally benign processes. Key areas of development focus on improving the core Pictet-Spengler reaction and subsequent aromatization.

Modern approaches aim to enhance scalability by:

Utilizing Greener Solvents : Replacing traditional organic solvents with water or recyclable fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can simplify workup procedures and reduce environmental impact. rsc.orgechemcom.com

Employing Mild Catalysts : The use of mild Brønsted acids, such as citric acid or tartaric acid, offers an alternative to harsher reagents like trifluoroacetic acid (TFA). echemcom.com

One-Pot Procedures : Combining multiple steps, such as cyclization and aromatization, into a single reaction vessel improves efficiency and reduces waste. One-pot syntheses of β-carbolines from tryptophan derivatives have been developed using reagents like iodine and TFA in DMSO. mdpi.com

These principles are applicable to the synthesis of this compound to develop more efficient and industrially viable manufacturing processes.

Derivatization and Analog Synthesis

Modification of the this compound scaffold is crucial for investigating its biological properties and developing new chemical entities. This involves the introduction of various substituents to probe structure-activity relationships (SAR) and the creation of hybrid molecules that combine the β-carboline core with other pharmacologically active moieties.

Introduction of Substituents for Structure-Activity Relationship Studies

SAR studies on β-carboline derivatives have identified several key positions on the tricyclic ring system where modifications can significantly influence biological activity. nih.gov For analogs of this compound, these positions include the indole nitrogen (N9), the pyridinic nitrogen (N2), and the carbon atoms of the rings (primarily C1 and C3).

Position Type of Modification Rationale / Observed Effect
C1 Aryl or heteroaryl groups via Suzuki couplingTo explore interactions with receptor binding pockets; a 3-indolyl substituent showed strong preference in some studies. acs.org
N2 Benzylation (Quaternization)Can lead to potent cytotoxic compounds (beta-carbolinium salts). nih.gov
C3 Linkage to heterocycles (e.g., triazoles, oxadiazoles)To introduce new functionalities and modulate pharmacological profiles. mdpi.comresearchgate.net
C7 Hydroxyl, Methoxy (B1213986)The presence and nature of oxygen-containing groups can impact activity; some QSAR studies suggest hydroxyl groups may have a negative contribution to anticancer activity in certain models. acs.orgmdpi.com
N9 Alkylation, ArylationTo alter lipophilicity and steric properties; methylation can have complex effects on receptor binding affinity. acs.org

This table is generated based on findings from multiple studies on beta-carboline derivatives and may not be specific to this compound.

Hybrid Molecule Design and Conjugation Strategies

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores to produce a single entity with potentially enhanced or novel activity. The β-carboline skeleton is a versatile scaffold for such designs. researchgate.net

The synthesis of these hybrids typically involves preparing a functionalized β-carboline intermediate that can be readily coupled to another molecule. For instance, a β-carboline with a carboxylic acid (like the target compound) or an aldehyde at the C1 or C3 position can serve as a handle for conjugation. nih.govnih.gov

Common conjugation strategies and resulting hybrid structures include:

Hybrid Type Coupling Strategy Linked Pharmacophore
Amide Hybrids Amide bond formationLinking a β-carboline carboxylic acid to an amine-containing molecule (or vice versa).
Chalcone Hybrids Aldol condensationReaction of a β-carboline aldehyde with an aryl/heteroaryl ketone. nih.gov
Hydantoin Hybrids Reaction with isocyanatesCoupling a tetrahydro-β-carboline acid with an isocyanate. nih.gov
Benzimidazole Conjugates Condensation reactionCoupling a β-carboline aldehyde with o-phenylenediamines. nih.gov
Coumarin Hybrids Pictet-Spengler cyclizationUsing a coumarin-containing aldehyde in the initial cyclization step. nih.gov

These strategies allow for the systematic exploration of new chemical space by combining the structural features of β-carbolines with those of other well-established pharmacophores, aiming to create synergistic effects or multi-target agents.

Functional Group Interconversions and Modifications

The strategic chemical modification of this compound is crucial for developing derivatives with tailored properties. The molecule possesses three primary functional groups amenable to interconversion and modification: the carboxylic acid on the propionic side chain, the phenolic hydroxyl group at the C7 position, and the nitrogen atoms within the tricyclic core (N2 and N9). Research into the derivatization of the β-carboline scaffold has explored various transformations targeting these sites.

Modifications of the Carboxylic Acid Group: The propionic acid side chain is a key site for modification, most commonly through esterification and amidation. These reactions allow for the introduction of diverse substituents, altering the compound's polarity, solubility, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. While direct esterification of this compound is not extensively detailed in dedicated studies, the methodology is well-established for related β-carboline carboxylic acids. For instance, β-carboline-3-carboxylic acids have been converted to their corresponding methyl or prop-2-ynyl esters. sciforum.net This is often achieved by reacting the parent acid with the desired alcohol under acidic conditions or by using coupling agents. The initial esterification of L-tryptophan is also a common preliminary step in the total synthesis of many β-carboline alkaloids, highlighting the feasibility of this reaction on the core structure. nih.gov

Amidation: The formation of amides from the carboxylic acid group represents another pivotal modification. This conversion can be achieved using standard peptide coupling reagents or by activating the carboxylic acid (e.g., as an acyl chloride) before reaction with a primary or secondary amine. This approach has been used to create β-carboline amides that can act as intrinsic directing groups for subsequent C-H functionalization reactions, showcasing a sophisticated synthetic application of this modification. acs.org The transformation of a related β-carboline intermediate into an amide with taurine (B1682933) has also been documented in the synthesis of the natural product Stolonine C. nih.gov

Modifications of the 7-Hydroxy Group: The phenolic hydroxyl group at the C7 position is a prime candidate for etherification. This modification can significantly impact the compound's lipophilicity and metabolic stability.

Etherification: The conversion of the hydroxyl group to an ether is demonstrated in synthetic routes for related 7-hydroxy-β-carbolines. For example, harmol (B1672944) (1-methyl-7-hydroxy-β-carboline) has been successfully alkylated to form 7-ether derivatives, such as 1-methyl-7-(3-methylbutoxy)-9H-pyrido[3,4-b]indole, using reagents like 1-bromo-3-methylbutane (B150244) in the presence of a base like caesium carbonate. mdpi.com The natural occurrence of related compounds like 7-methoxy-β-carboline-1-propionic acid further supports the biological and synthetic relevance of this transformation. medchemexpress.com

Modifications of the Heterocyclic Nitrogen Atoms: The β-carboline scaffold contains two nitrogen atoms—the pyridine nitrogen (N2) and the indole nitrogen (N9)—that can be functionalized, typically through alkylation.

N-Alkylation: The alkylation of either nitrogen atom can lead to quaternary ammonium (B1175870) salts (at N2) or N-substituted derivatives (at N9), which can alter the molecule's charge, solubility, and biological activity. researchgate.net The alkylation of the N9 position of harmol derivatives has been accomplished using reagents like iodopropane in the presence of a strong base such as sodium hydride. mdpi.com Such modifications are explored to investigate structure-activity relationships and enhance the pharmacological profiles of β-carboline derivatives. researchgate.net

The following table summarizes these key functional group modifications.

Target Functional GroupType of ReactionReagents/Conditions (Analogous Examples)Resulting Functional GroupReference
Carboxylic Acid (-COOH)EsterificationAlcohol (e.g., Methanol (B129727), Propargyl alcohol), Acid catalyst or Coupling agentsEster (-COOR) sciforum.netnih.gov
Carboxylic Acid (-COOH)AmidationAmine (R-NH2), Peptide coupling reagentsAmide (-CONH-R) acs.orgnih.gov
Hydroxyl (-OH) at C7Etherification (O-Alkylation)Alkyl halide (e.g., 1-bromo-3-methylbutane), Base (e.g., Cs2CO3)Ether (-OR) mdpi.com
Indole Nitrogen (N9-H)N-AlkylationAlkyl halide (e.g., Iodopropane), Strong base (e.g., NaH)N-Alkyl Indole mdpi.com
Pyridine Nitrogen (N2)N-Alkylation / QuarternizationAlkylating agentsQuaternary Ammonium Salt researchgate.net

Molecular and Cellular Mechanisms of Action of 7 Hydroxy Beta Carboline 1 Propionic Acid

Neurotransmitter System Modulation

The β-carboline scaffold is a well-established modulator of neurotransmitter systems. researchgate.net Its structural similarity to tryptophan and neurotransmitters like serotonin (B10506) allows it to interact with multiple targets within the brain. cornell.edu The primary modes of action involve direct interaction with neurotransmitter receptors and modulation of neurotransmitter levels by inhibiting key enzymes. researchgate.netcornell.edu

The interaction of β-carbolines with serotonin (5-HT) receptors is complex and highly dependent on the specific substitutions on the tricyclic ring system. nih.govpsu.edu Studies on a wide range of β-carboline derivatives have shown that they generally bind with modest affinity to 5-HT2A receptors, while displaying little to no significant affinity for 5-HT1A receptors. nih.govpsu.edu

The affinity is influenced by the degree of saturation in the pyridine (B92270) ring and the nature of the substituents. nih.gov For instance, one study examining a series of dihydro-β-carbolines found that the introduction of a 7-hydroxy group, as seen in the compound harmalol, resulted in a compound considered inactive at 5-HT2C receptors. psu.edu This suggests that the 7-hydroxy substitution on the β-carboline core may not favor strong binding to this particular serotonin receptor subtype. While direct binding data for 7-Hydroxy-beta-carboline-1-propionic acid is not available, the findings from related compounds provide insight into its potential interactions.

Table 1: Binding Affinities (Ki, nM) of Selected β-Carbolines at Serotonin Receptors

Compound 5-HT2A Receptor Ki (nM) 5-HT2C Receptor Ki (nM) 5-HT1A Receptor Ki (nM)
Harmine (B1663883) 2,130 1,810 >10,000
Harmaline (B1672942) 1,570 9,430 >10,000
Tetrahydroharman 1,430 >10,000 >10,000
Harmalol >10,000 Inactive Not Reported

This table is populated with data from studies on related β-carboline alkaloids to illustrate structure-activity relationships. Data derived from Glennon et al. (1999). psu.edu

A primary neurochemical action of many β-carboline alkaloids is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. cornell.edu By inhibiting MAO, particularly the MAO-A isoform, β-carbolines can lead to an increase in the synaptic levels of these neurotransmitters. cornell.edu This elevation of monoamines is a key mechanism underlying the antidepressant effects of clinically used MAO inhibitors. mdpi.com The β-carbolines harmine and harmaline are well-known reversible inhibitors of MAO-A. cornell.edu This inhibitory action on MAO is a general characteristic of the β-carboline class, suggesting a potential mechanism by which this compound could modulate monoaminergic neurotransmission. researchgate.netcornell.edu

Enzymatic Inhibition and Activation

Beyond their effects on the monoamine system, β-carbolines have been investigated as inhibitors of several other key intracellular enzymes. This enzymatic inhibition represents a significant aspect of their cellular mechanism of action and potential therapeutic applications. taylorfrancis.com

Certain β-carboline derivatives have been explored as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cGMP and cAMP. Specifically, complex derivatives of tetrahydro-β-carboline have been synthesized and shown to act as potent inhibitors of PDE5. mdpi.com Tadalafil, a well-known PDE5 inhibitor, features a tetrahydro-β-carboline core structure. However, this activity is associated with the saturated (tetrahydro) form of the β-carboline ring and specific, complex substitutions. There is currently no evidence to suggest that aromatic β-carbolines, such as this compound, possess significant PDE inhibitory activity.

The β-carboline scaffold has been utilized in the rational design of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. mdpi.com Researchers have created hybrid molecules that combine the DNA-intercalating properties of the planar β-carboline ring with a zinc-binding group, such as a hydroxamic acid moiety, which is essential for HDAC inhibition. nih.govresearchgate.net These synthetic β-carboline-based hydroxamate derivatives have demonstrated potent HDAC inhibitory effects and antiproliferative activity against cancer cell lines. nih.gov While this indicates the utility of the β-carboline structure as a scaffold for developing HDAC inhibitors, there is no direct evidence that this compound itself functions as an HDAC inhibitor.

One of the more specific enzymatic targets identified for β-carbolines is haspin kinase. nih.gov Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3, which is essential for proper chromosome alignment during mitosis. nih.gov In a high-throughput screening of approximately 140,000 compounds, the β-carbolines harmine and harmol (B1672944) were identified as moderately potent inhibitors of haspin kinase. nih.gov Harmol is particularly relevant as it is a 7-hydroxy β-carboline, differing from the subject of this article only by having a methyl group instead of a propionic acid chain at the 1-position. The demonstrated activity of harmol provides the most direct evidence for a potential enzymatic target for this compound.

Table 2: Haspin Kinase Inhibitory Activity of Selected β-Carbolines

Compound Haspin Kinase IC50 (µM) DYRK2 Kinase IC50 (µM)
Harmine 0.11 0.69
Harmol 0.50 1.5

Data derived from Cuny et al. (2012). nih.gov

Monoamine Oxidase (MAO) Inhibition

Beta-carboline alkaloids are recognized as a significant class of endogenous and naturally occurring inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. Research indicates that beta-carbolines are generally reversible and competitive inhibitors, often showing selectivity for the MAO-A isoform over MAO-B. This selective inhibition of MAO-A is a key characteristic of many compounds within this family.

The inhibitory potency of beta-carboline derivatives is closely linked to their chemical structure. For instance, studies on various analogs have demonstrated that substitutions on the beta-carboline ring system can significantly influence their affinity for MAO enzymes. While direct inhibitory data for this compound is not extensively detailed in the literature, the activity of related compounds provides insight into its potential action. Extracts from plants rich in beta-carbolines, such as Peganum harmala, have shown potent, competitive, and reversible inhibition of human MAO-A. nih.gov The inhibition by these extracts is largely attributed to their high concentration of harmine and harmaline. nih.gov

The table below presents the inhibitory concentrations (IC50) for MAO-A and MAO-B from various beta-carboline-containing extracts and isolated compounds, illustrating the general potency of this chemical class.

Compound/ExtractTargetIC50Notes
Peganum harmala Seed ExtractMAO-A27 µg/LPotent, reversible, competitive inhibition. nih.gov
Peganum harmala Root ExtractMAO-A159 µg/LStrong, reversible, competitive inhibition. nih.gov
9-Methyl-β-carbolineMAO-A1 µM-
9-Methyl-β-carbolineMAO-B15.5 µMShows selectivity for MAO-A. nih.gov

These findings suggest that this compound, as a member of the beta-carboline family, likely possesses inhibitory activity against MAO, with a probable preference for the MAO-A isoform.

Cellular Signaling Pathways

Influence on Inflammatory Pathways

This compound is thought to modulate key cellular pathways involved in the inflammatory response. Research on structurally analogous compounds provides a framework for understanding these effects. For example, a closely related analog, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), has demonstrated significant anti-inflammatory properties by modulating the Nuclear factor-E2-related factor 2 (Nrf2) and Nuclear Factor κB (NF-κB) pathways.

The activation of the Nrf2/heme oxygenase-1 (HO-1) pathway is a primary mechanism. Studies have shown that 7-MCPA induces the nuclear translocation of Nrf2, leading to an upregulation of HO-1 protein and mRNA expression. This activation appears to be mediated by a transient increase in intracellular reactive oxygen species (ROS) that subsequently activates the p38 mitogen-activated protein kinase (MAPK) pathway. Concurrently, 7-MCPA has been shown to suppress the activation of NF-κB, a critical transcription factor that governs the expression of many pro-inflammatory genes. This dual action results in the inhibition of downstream inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6).

Modulation of Apoptotic Processes

The beta-carboline scaffold is known to be involved in the regulation of apoptosis, or programmed cell death. The specific effects can vary depending on the cell type and the specific chemical structure of the beta-carboline derivative. Studies on the parent compound, β-carboline-1-propionic acid, have demonstrated its ability to induce apoptosis-like cell death in protozoan parasites. scielo.br

In a study investigating its effects on Leishmania species, β-carboline-1-propionic acid was found to induce features of apoptosis, including the externalization of phosphatidylserine (B164497) on the cell surface. scielo.br This suggests an activation of cellular pathways that lead to controlled cell death. Other related beta-carbolines, such as harmol, have been shown to induce cell death in human cancer cells through mechanisms that can involve either apoptosis or autophagy, depending on the specific cell line. nih.gov For example, the synthetic β-carboline DH332 was found to induce apoptosis in B cell lymphoma lines by activating the caspase signaling pathway. researchgate.net

The table below summarizes the pro-apoptotic effects of β-carboline-1-propionic acid on Leishmania promastigotes after a 5-hour incubation period. scielo.br

OrganismConcentrationApoptotic Cells (%)
Leishmania amazonensis15.6 µg/ml19.5%
Leishmania infantum31.2 µg/ml40.4%

These findings indicate that the β-carboline-1-propionic acid structure can engage with and activate apoptotic machinery.

Impact on Oxidative Stress Responses

The compound influences cellular responses to oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway, as detailed in the section on inflammatory pathways. This pathway is a central regulator of the cellular antioxidant defense system. Upon activation by an inducer like a beta-carboline, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1).

The induction of HO-1 and other Nrf2-dependent genes helps to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. Interestingly, the activation of Nrf2 by the related compound 7-MCPA is itself dependent on a controlled, transient increase in intracellular ROS, which suggests a hormetic mechanism where a mild oxidative stimulus triggers a robust and protective antioxidant response.

Angiogenesis-Related Signaling

While direct studies on this compound are limited, extensive research on the related beta-carboline alkaloid harmine has established a potent anti-angiogenic profile for this class of compounds. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Harmine has been shown to inhibit angiogenesis through multiple signaling pathways. nih.govplos.orgnih.govcabidigitallibrary.orgfrontiersin.org

One key mechanism involves the activation of the p53 signaling pathway in endothelial cells. nih.govplos.org Harmine can induce p53 phosphorylation and disrupt its interaction with its negative regulator, MDM2, leading to p53 accumulation and transcriptional activity. nih.gov This results in endothelial cell cycle arrest and apoptosis. nih.gov Another major pathway targeted by harmine is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. Harmine inhibits VEGF-induced phosphorylation of its receptor, VEGFR2, at the Tyr1175 site. nih.govfrontiersin.org This blockade suppresses the activation of downstream effectors like Akt and ERK1/2, which are crucial for the proliferation and migration of endothelial cells. nih.gov Consequently, harmine has been demonstrated to inhibit endothelial cell migration, tube formation, and microvessel sprouting from aortic rings. nih.govnih.govcabidigitallibrary.org

Interactions with Biomolecules

The planar, tricyclic ring system of beta-carboline alkaloids facilitates their interaction with various biological macromolecules, most notably nucleic acids and proteins.

DNA Interaction: Beta-carbolines are known to interact with DNA, a mechanism that is believed to underlie some of their biological activities, including their antitumor effects. nih.govmdpi.comresearchgate.net Spectroscopic studies have shown that these alkaloids can bind to DNA through two primary modes: intercalation between base pairs and binding within the DNA grooves. nih.gov This interaction can interfere with DNA synthesis and inhibit the function of DNA-processing enzymes like topoisomerases I and II. nih.govresearchgate.net The affinity of this binding varies among different beta-carboline derivatives.

The table below shows the binding constants for several beta-carboline alkaloids with calf-thymus DNA, indicating the strength of their interaction. nih.gov

CompoundBinding Constant (K) M-1
Harmine3.44 x 107
Harmalol6.43 x 105
Harmaline3.82 x 105
Harmane1.63 x 105
Tryptoline1.11 x 105

Protein and Receptor Interactions: Beyond DNA, beta-carbolines interact with a range of protein targets. As discussed, they are effective inhibitors of enzymes such as Monoamine Oxidases and Topoisomerases. Furthermore, this class of compounds has been reported to interact with several neurotransmitter receptors, including benzodiazepine (B76468) and serotonin receptors. This interaction is thought to contribute to their neuropharmacological effects. The presence of the hydroxyl group at the 7-position and the propionic acid side chain on this compound likely influences the specificity and affinity of these interactions with the active sites of enzymes and receptor binding pockets.

Other Undefined Mechanisms

While some of the primary molecular interactions of this compound have been a subject of scientific inquiry, there remain several potential mechanisms of action that are not yet fully characterized or are considered undefined. The complete scope of its cellular and molecular effects is still an area of active investigation, and current research points towards a broader range of activities than is currently understood.

Research into this compound suggests its potential in the context of neurodegenerative diseases, cognitive impairments, and mood disorders. biosynth.com The compound is known to modulate neurotransmitter systems, including interactions with serotonin receptors and influencing the levels of monoamine neurotransmitters. biosynth.com These interactions are thought to contribute to its neuroprotective and mood-regulating potentials. biosynth.com

Beyond these observations, the compound has also been noted for its cytotoxic activities. biocrick.com However, the precise molecular pathways through which this cytotoxicity is exerted are not yet fully elucidated. The broader implications of its influence on neural pathways and its protective effects against oxidative stress also suggest the involvement of complex mechanisms that require more in-depth study to be fully understood. biosynth.com The exploration of these less-defined areas is crucial for a comprehensive understanding of the compound's pharmacological profile.

Further research is necessary to explore these and other potential undefined mechanisms, which could reveal new therapeutic applications and a more complete picture of the compound's biological functions.

Preclinical Biological Activities and Therapeutic Potential of 7 Hydroxy Beta Carboline 1 Propionic Acid

Neuropharmacological Activities

As a member of the β-carboline alkaloid family, 7-Hydroxy-beta-carboline-1-propionic acid is a compound of significant interest for its potential neuropharmacological activities. The β-carboline scaffold is known to interact with various systems in the central nervous system, suggesting a basis for its therapeutic potential in neurology and psychiatry.

Neuroprotective Effects

While specific preclinical studies on this compound are not extensively detailed in the available literature, the broader class of β-carboline alkaloids has demonstrated notable neuroprotective properties. Research into related compounds suggests that their mechanisms of action may involve the modulation of neurotransmitter systems and providing protection against oxidative stress. Synthetically derived β-carbolines have also shown neuroprotective effects in various studies. nih.gov The potential for these compounds to offer therapeutic interventions for neurodegenerative diseases is an area of ongoing investigation.

Cognitive Enhancement Potential

The potential for this compound to enhance cognitive function is inferred from studies on analogous β-carboline alkaloids. nih.gov For example, the related compounds harmaline (B1672942) and harmine (B1663883) have been shown to ameliorate memory deficits in preclinical models, partly by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov This mechanism is a key target in therapies for cognitive disorders. The structural relationship of this compound to these compounds suggests it may be a candidate for investigation into cognitive enhancement. nih.gov

Mood Regulation Implications

The β-carboline class of compounds has been investigated for its potential role in mood regulation, particularly in the context of depression. researchgate.netnih.gov These alkaloids are known to interact with key neurotransmitter systems, such as serotonin (B10506), which are centrally involved in mood. researchgate.net Some β-carbolines act as inhibitors of monoamine oxidase A (MAO-A), an enzyme that degrades serotonin, thereby increasing its availability in the brain. nih.gov Preclinical studies using animal models of depression have shown that certain β-carbolines can reverse behaviors associated with the condition, such as anhedonia, and normalize stress-related biomarkers. researchgate.net These findings provide a rationale for exploring the specific effects of this compound on mood.

Anti-infective Properties

The β-carboline skeleton is a recurring motif in natural products with a wide range of biological activities, including potent anti-infective properties against various pathogens.

Antileishmanial Activity

While direct studies on this compound are limited, significant antileishmanial activity has been documented for its parent compound, β-carboline-1-propionic acid . Research has shown this alkaloid to be effective against both the promastigote (the motile, insect-stage) and intracellular amastigote (the non-motile, mammalian-stage) forms of Leishmania parasites. nih.govscielo.br

In preclinical evaluations, β-carboline-1-propionic acid demonstrated potent activity against Leishmania amazonensis and Leishmania infantum. scielo.br The compound was found to induce apoptosis in the parasites. nih.govscielo.br Furthermore, it inhibited the production of nitric oxide in infected macrophages, suggesting that its mechanism for eliminating intracellular amastigotes is independent of nitrosative stress. scielo.br The selectivity of the compound for the parasite over mammalian cells is a key indicator of its therapeutic potential. scielo.br

In vitro activity of the parent compound against Leishmania species.

Leishmania SpeciesParasite StageIC₅₀ (µg/mL)Selectivity Index (SI)
L. amazonensisPromastigote6.6 ± 0.917.4
L. infantumPromastigote2.7 ± 0.8242.7
L. amazonensisAmastigote8.1 ± 3.014.4
L. infantumAmastigote9.4 ± 0.512.2

Data sourced from Gabriel RS, et al. (2019). scielo.br

Antimalarial Activity

The antimalarial potential of β-carboline alkaloids has been a subject of considerable research. benthamdirect.comnih.gov However, studies investigating the parent compound, β-carboline-1-propionic acid , did not detect any antimalarial activity. scielo.br

Interestingly, substitutions on the β-carboline ring appear to be critical for this particular biological function. Research has demonstrated that a methoxylated form of the compound, 7-methoxy-beta-carboline-1-propionic acid , possesses significant antimalarial properties. scielo.brmedchemexpress.com This highlights the importance of specific structural features in determining the antiplasmodial efficacy of this class of alkaloids. The broader family of β-carbolines, such as manzamine A, has also shown promising antimalarial effects in preclinical models, suggesting the therapeutic potential of the scaffold. nih.govasm.org

Antiviral Activity

While specific studies on the antiviral activity of this compound are not extensively documented in the current body of scientific literature, the broader class of β-carboline alkaloids has demonstrated notable antiviral properties. nih.govnih.gov Research has shown that various natural and synthetic β-carbolines can inhibit the replication of a range of viruses. nih.gov The mechanisms underlying these antiviral effects are diverse and can include the inhibition of viral enzymes and interference with the viral life cycle. nih.gov

Antibacterial Activity

The antibacterial potential of this compound has not been specifically detailed in available research. However, the β-carboline scaffold is a recognized feature in compounds exhibiting antibacterial activity. iaea.org Studies on various β-carboline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The mode of action for the antibacterial effects of β-carbolines can involve various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential bacterial enzymes. researchgate.net

Antifungal Activity

Specific research into the antifungal properties of this compound is limited. Nevertheless, the β-carboline class of compounds is known to possess antifungal activity. nih.gov Various derivatives of β-carboline have been investigated for their ability to inhibit the growth of pathogenic fungi. researchgate.net

Anticancer and Selective Cytotoxic Activities

A closely related compound, β-carboline-1-propionic acid, has been evaluated for its cytotoxic effects on mammalian cells. In one study, it displayed a 50% cytotoxic concentration (CC50) of 115 ± 6.8 µg/mL against mammalian cells. scielo.br The selectivity of this related compound was also assessed in the context of its antileishmanial activity, showing a higher selectivity for the parasite over mammalian cells. scielo.br

CompoundCell LineActivityValue
This compoundNot SpecifiedCytotoxic ActivityReported biocrick.com
β-Carboline-1-propionic acidMammalian CellsCC50115 ± 6.8 µg/mL scielo.br

Anti-inflammatory Effects

Direct research on the anti-inflammatory properties of this compound is not extensively available. However, a closely related methoxylated derivative, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), has demonstrated significant anti-inflammatory effects. biosynth.comresearchgate.net

In preclinical studies, 7-MCPA was found to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biosynth.comresearchgate.net The anti-inflammatory action of 7-MCPA is mediated through the activation of the nuclear factor-E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress and inflammation. biosynth.com Furthermore, 7-MCPA was shown to suppress the activation of nuclear factor κB (NF-κB), a key regulator of the inflammatory response. biosynth.com These findings for a closely related compound suggest a potential avenue of investigation for the anti-inflammatory effects of this compound.

Anti-angiogenic Properties

There is currently a lack of available scientific literature detailing the anti-angiogenic properties of this compound.

Other Reported Biological Activities

While direct studies on a broad range of biological activities for this compound are limited, research on closely related β-carboline-1-propionic acid derivatives has revealed other potential therapeutic applications.

A methoxylated form, 7-Methoxy-β-carboline-1-propionic acid, has been identified as a cytotoxic and antimalarial compound. medchemexpress.com Conversely, the parent compound, β-carboline-1-propionic acid, was tested for antimalarial activity but was found to be inactive. scielo.br

However, β-carboline-1-propionic acid has demonstrated significant antileishmanial activity. scielo.br It has shown efficacy against both the promastigote and intracellular amastigote forms of Leishmania amazonensis and Leishmania infantum. scielo.br The 50% inhibitory concentrations (IC50) for this compound against the different forms of the parasite are detailed in the table below. scielo.br The mechanism of its antileishmanial action is thought to involve the induction of apoptosis in the parasite. scielo.br

CompoundActivityOrganism/ModelIC50/Result
7-Methoxy-β-carboline-1-propionic acidAntimalarialPlasmodiumActive medchemexpress.com
β-Carboline-1-propionic acidAntimalarialPlasmodiumInactive scielo.br
β-Carboline-1-propionic acidAntileishmanialLeishmania amazonensis (promastigote)6.6 µg/mL scielo.br
Leishmania infantum (promastigote)2.7 µg/mL scielo.br
Leishmania amazonensis (amastigote)8.1 ± 3.0 µg/mL scielo.br
Leishmania infantum (amastigote)9.4 ± 0.5 µg/mL scielo.br

Structure Activity Relationship Sar Studies of 7 Hydroxy Beta Carboline 1 Propionic Acid

Impact of Structural Modifications on Biological Activity

The biological activity of beta-carboline derivatives can be significantly modulated by introducing various substituents at different positions on the tricyclic ring system. researchgate.net For 7-Hydroxy-beta-carboline-1-propionic acid, the interplay between the C-7 hydroxyl group, the C-1 propionic acid side chain, and the beta-carboline core dictates its pharmacological profile.

The substitution at the C-7 position of the beta-carboline nucleus is a well-established determinant of biological activity. In the case of this compound, the hydroxyl group is expected to play a significant role in its interactions with biological targets. The presence of a hydroxyl or methoxy (B1213986) group at this position is a common feature in many biologically active beta-carbolines, such as the potent antitumor agent harmine (B1663883), which has a methoxy group at C-7. researchgate.net

Studies on related beta-carboline alkaloids have shown that modifications at the C-7 position can significantly impact their biological effects. For example, the conversion of the hydroxyl group to a methoxy group, as seen in the related natural product 7-Methoxy-beta-carboline-1-propionic acid, has been associated with cytotoxic and antimalarial activities. This suggests that both hydroxyl and methoxy substitutions at C-7 are favorable for certain biological activities within this class of compounds.

Table 1: Influence of C-7 Substitution on the Biological Activity of Beta-Carboline-1-propionic Acid Derivatives

CompoundC-7 SubstituentReported Biological Activity
This compound-OHCytotoxic activity
7-Methoxy-beta-carboline-1-propionic acid-OCH₃Cytotoxic and antimalarial activity

This table is generated based on available data for the specified compounds and is intended for comparative purposes.

The presence of a propionic acid side chain at the C-1 position is another defining feature of this compound. This substituent can influence the molecule's interaction with target proteins and its physicochemical properties. The carboxylic acid moiety of the propionic acid chain can act as a hydrogen bond donor and acceptor, and at physiological pH, it is expected to be ionized, which can facilitate interactions with positively charged residues in protein binding pockets.

The tricyclic beta-carboline ring system is a planar and aromatic scaffold that is known to intercalate into DNA, a mechanism underlying the antitumor activity of many beta-carboline derivatives. mdpi.comnih.gov Modifications to this ring system, such as altering the degree of saturation or introducing additional substituents, can have profound effects on biological activity.

SAR studies on various beta-carboline derivatives have shown that substitutions at other positions, such as N-2 and N-9, can modulate their cytotoxic and other pharmacological activities. For example, N-alkylation or N-arylation at the N-9 position has been shown to influence the cytotoxic potency of beta-carbolines. researchgate.net Similarly, quaternization of the N-2 nitrogen can lead to enhanced cytotoxic effects. researchgate.net

Furthermore, the introduction of bulky substituents at C-1 and C-3 has been explored in the design of beta-carboline derivatives with improved anticancer activity. mdpi.commdpi.com These modifications can enhance the binding affinity to target molecules or alter the mechanism of action.

Correlations Between Chemical Structure and Molecular Mechanisms

The chemical structure of this compound is intrinsically linked to its potential molecular mechanisms of action. The planar aromatic beta-carboline core is a key feature that suggests an ability to interact with nucleic acids. Many beta-carboline alkaloids exert their cytotoxic effects by intercalating between the base pairs of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. mdpi.comnih.gov

Beyond DNA intercalation, beta-carbolines are known to inhibit various enzymes, including topoisomerases and cyclin-dependent kinases (CDKs). mdpi.comnih.gov The specific substitutions on the beta-carboline ring of this compound, namely the C-7 hydroxyl group and the C-1 propionic acid side chain, would likely modulate its affinity and selectivity for these enzyme targets. For instance, the hydroxyl group could form critical hydrogen bonds within the active site of a kinase, while the propionic acid moiety could interact with charged residues.

The compound has also been suggested to have modulatory effects on neurotransmitter systems, including interactions with serotonin (B10506) receptors. biosynth.com This points to a potential role in neuropharmacology, where the specific structural features would determine its receptor binding profile.

Enantioselective Considerations and Stereochemical Influence on Activity

The topic of enantioselectivity and stereochemical influence is highly relevant for many natural products and synthetic compounds. However, for this compound, which possesses a fully aromatic beta-carboline core, there are no chiral centers in the ring system itself. The propionic acid side chain also lacks a chiral center. Therefore, in its native form, this compound is an achiral molecule and does not exist as enantiomers.

However, it is important to note that derivatives of beta-carbolines, particularly those with a tetrahydro-beta-carboline core, can possess chiral centers, and their stereochemistry can have a significant impact on biological activity. researchgate.netmdpi.com For instance, the stereoselective synthesis of tetrahydro-beta-carboline derivatives is a critical aspect of developing compounds with specific pharmacological profiles. Should this compound be synthetically modified to introduce chiral centers, for example, by reduction of the pyridine (B92270) ring, then enantioselective considerations would become crucial.

Comparative SAR with Related Beta-Carboline Alkaloids

A comparative SAR analysis with structurally related beta-carboline alkaloids, such as harmine and harmol (B1672944), can provide further insights into the potential biological activities of this compound.

Harmol: Harmol is the C-7 hydroxyl analog of harmine, making it structurally very similar to the core of this compound (differing at C-1). Harmol also displays a range of biological activities, and its study can help to isolate the effect of the C-7 hydroxyl group.

Table 2: Comparative Structural Features and Activities of Related Beta-Carboline Alkaloids

CompoundC-1 SubstituentC-7 SubstituentNotable Biological Activities
This compound-CH₂CH₂COOH-OHCytotoxic activity biocrick.com
Harmine-CH₃-OCH₃Antitumor, anti-inflammatory, neuroprotective nih.gov
Harmol-CH₃-OHVarious biological activities

This table provides a comparative overview of the structural features and reported activities of these related beta-carboline alkaloids.

The comparison suggests that the C-7 hydroxyl group is a favorable feature for biological activity. The presence of the propionic acid side chain in this compound, in place of the smaller methyl group in harmine and harmol, introduces a more complex functional group that can engage in different types of interactions with biological targets, potentially leading to a distinct pharmacological profile.

Analytical Methodologies for Research on 7 Hydroxy Beta Carboline 1 Propionic Acid

Extraction and Purification Techniques from Natural Sources

7-Hydroxy-beta-carboline-1-propionic acid is understood to be derived from plant species. biosynth.com The extraction and purification of beta-carboline alkaloids from complex botanical matrices typically involve a multi-step process designed to isolate these compounds from a vast array of other secondary metabolites.

The general approach commences with the extraction of the dried and powdered plant material using a polar solvent, frequently methanol (B129727) or a methanol-water mixture, sometimes acidified to facilitate the extraction of basic alkaloids. This initial crude extract contains a wide spectrum of compounds. To selectively isolate beta-carbolines, liquid-liquid extraction is often employed. The crude extract is typically acidified and then partitioned with a non-polar solvent to remove fats and other lipophilic substances. Subsequently, the aqueous layer is basified, and the alkaloids are extracted into an immiscible organic solvent such as chloroform (B151607) or ethyl acetate (B1210297). biocrick.com

Further purification is generally achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for the initial fractionation of the extract. The selection of the mobile phase, a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol), is optimized to separate compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired beta-carboline. Final purification to obtain highly pure this compound often requires preparative high-performance liquid chromatography (HPLC).

A hypothetical purification scheme is presented in Table 1.

Table 1: Illustrative Purification Scheme for this compound from a Plant Matrix

Step Technique Solvents/Materials Purpose
1 Extraction Methanol To obtain a crude extract of all soluble compounds.
2 Acid-Base Partitioning Hydrochloric acid, Chloroform, Sodium hydroxide To separate alkaloids from neutral and acidic compounds.
3 Column Chromatography Silica gel, Hexane/Ethyl Acetate/Methanol gradient To fractionate the alkaloid extract based on polarity.

Chromatographic Techniques for Characterization and Quantification

Chromatographic methods are indispensable for the analytical characterization and quantitative determination of this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and commonly utilized techniques for this class of compounds.

HPLC is a cornerstone technique for the analysis of beta-carboline alkaloids due to its high resolution and sensitivity. A reversed-phase C18 column is typically the stationary phase of choice, offering excellent separation of these moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

Detection is commonly performed using a diode-array detector (DAD) or a fluorescence detector. The extended aromatic system of the beta-carboline core imparts strong UV absorbance and fluorescence properties, allowing for sensitive and selective detection. For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound.

An example of typical HPLC parameters is provided in Table 2.

Table 2: Representative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection DAD (254 nm, 365 nm) or Fluorescence (Ex: ~300 nm, Em: ~450 nm)

| Injection Volume | 10 µL |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for the unequivocal identification and quantification of this compound, even in complex biological or environmental samples. Electrospray ionization (ESI) in the positive ion mode is typically employed, as the nitrogen atoms in the beta-carboline ring are readily protonated.

In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer (Q1). This ion is then subjected to collision-induced dissociation (CID) in the collision cell (q2), leading to the formation of characteristic product ions. These product ions are then analyzed in the third mass analyzer (Q3). The transition from the parent ion to a specific product ion, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification.

Plausible mass spectral data for this compound are outlined in Table 3.

Table 3: Predicted LC-MS/MS Parameters and Fragmentation for this compound

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Molecular Formula C₁₄H₁₂N₂O₃
Exact Mass 256.08
[M+H]⁺ (Precursor Ion) m/z 257.09
Predicted Major Fragment Ions (Product Ions) m/z 211.08 (Loss of COOH and H)m/z 184.08 (Further fragmentation of the beta-carboline ring)

| MRM Transition for Quantification | 257.09 → 211.08 |

Spectroscopic Methods for Structure Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for this compound is not widely published, the expected signals can be inferred from the known spectra of related beta-carboline derivatives. Commercial suppliers confirm the structure of their standards using NMR. biocrick.comchemfaces.com

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the beta-carboline ring system, as well as the methylene (B1212753) protons of the propionic acid side chain. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC correlations would establish the link between the propionic acid side chain and the C-1 position of the beta-carboline ring.

Infrared (IR) spectroscopy would provide information about the functional groups present, with characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the indole (B1671886) ring, C=O stretch of the carboxylic acid, and C=C and C=N stretches of the aromatic rings. Ultraviolet-Visible (UV-Vis) spectroscopy would show absorption maxima characteristic of the beta-carboline chromophore.

Predicted key NMR signals are summarized in Table 4.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (beta-carboline) 6.8 - 8.5 100 - 150
-CH₂- (propionic acid, alpha to ring) ~3.4 ~30
-CH₂- (propionic acid, beta to ring) ~2.9 ~35
-COOH (propionic acid) >10 (exchangeable) >170

| C-7 (bearing -OH) | - | ~155 |

Future Research Directions and Unexplored Avenues for 7 Hydroxy Beta Carboline 1 Propionic Acid

Advanced Mechanistic Elucidations

While the broader β-carboline class is known to exert effects through mechanisms like DNA intercalation and the inhibition of topoisomerase enzymes and cyclin-dependent kinases (CDKs), the specific and detailed molecular pathways engaged by 7-Hydroxy-beta-carboline-1-propionic acid are not fully understood. mdpi.com Future research must aim for a more granular understanding of its mechanism of action.

A crucial area of investigation is the elucidation of its impact on key cellular signaling pathways. Studies on other β-carboline derivatives have demonstrated modulation of critical oncogenic pathways such as PI3K/AKT and MAPK/ERK. nih.gov It is vital to determine if this compound similarly disrupts these signaling cascades, which are fundamental to cancer cell proliferation and survival. Furthermore, research on a structurally related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has revealed anti-inflammatory effects mediated by the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway and suppression of NF-κB activation. nih.gov Investigating whether this compound shares these anti-inflammatory mechanisms could open new therapeutic avenues for inflammatory diseases. Advanced studies should also explore its potential to induce specific forms of programmed cell death, such as apoptosis, and its influence on processes like autophagy. nih.govnih.gov

Development of Novel Analogs with Enhanced Specificity

The development of novel analogs through medicinal chemistry represents a promising strategy to enhance the therapeutic profile of this compound. The core β-carboline scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. mdpi.com Future efforts should focus on creating molecular hybrids, a strategy that involves combining the β-carboline pharmacophore with other biologically active moieties to create a single molecule with potentially synergistic or novel activities. nih.gov

Substitutions at the C-1 and C-3 positions of the β-carboline ring have been shown to be particularly important for modulating biological activity. nih.govmdpi.com By strategically introducing different functional groups or heterocyclic systems at these positions, it may be possible to improve target specificity, increase potency, and enhance pharmacokinetic properties such as water solubility. mdpi.com For instance, the creation of hybrids with molecules like thiazolidinediones or combretastatins has yielded potent anticancer agents. nih.gov Similarly, forming conjugates with salicylic (B10762653) acid has been explored to induce apoptosis in cancer cells. nih.gov The synthesis of a library of such analogs, followed by rigorous structure-activity relationship (SAR) studies, will be essential for identifying candidates with superior efficacy and reduced off-target effects.

Table 1: Strategies for the Development of Novel β-Carboline Analogs

Hybridization MoietyRationale / Potential AdvantageReference
ThiazolidinedioneCombines the β-carboline core with a known anticancer pharmacophore to enhance cytotoxicity. nih.gov
Salicylic AcidAims to create hybrids with enhanced apoptosis-inducing capabilities in cancer cells. nih.gov
Pyridine (B92270)Utilizes pyridine as a bioisostere to potentially improve DNA intercalation and biological activity. nih.gov
Hydroxamic AcidTargets histone deacetylases (HDAC) and DNA via regulation of p53 signaling pathways. nih.gov
Nitrogen Heterocycles (e.g., Oxadiazole, Piperazine)Aims to enhance antitumor activity and improve physicochemical properties like water solubility. mdpi.com

Application of Omics Technologies in Research

To accelerate the understanding of this compound, future research should harness the power of "omics" technologies. Proteomics and metabolomics offer unbiased, system-wide approaches to identify the molecular targets, off-target effects, and comprehensive mechanisms of action of a compound. nih.gov

By comparing the proteomic and metabolomic profiles of cells or tissues treated with the compound against untreated controls, researchers can construct a detailed map of the cellular response. mdpi.comresearchgate.net This can reveal novel drug targets, identify biomarkers for efficacy, and elucidate mechanisms of potential toxicity or drug resistance. nih.govfrontiersin.org For example, integrated multi-omics analysis can uncover unexpected effects on metabolic pathways, such as amino acid metabolism or cellular respiration, providing a more holistic view of the drug's impact than traditional targeted assays. frontiersin.orgnih.gov Such an approach would be invaluable for building a comprehensive biological understanding of this compound, guiding further pre-clinical development.

Potential for Combination Research

Given the complexity of diseases like cancer, combination therapy has become a cornerstone of modern medicine. Future research should vigorously explore the potential of using this compound in combination with existing therapeutic agents. The rationale is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.

For instance, studies on the related β-carboline alkaloid harmine (B1663883) have shown it can be synergistically lethal with the chemotherapeutic drug doxorubicin. whiterose.ac.uk This provides a strong precedent for investigating combinations of this compound with standard-of-care anticancer drugs. Such combinations could potentially allow for lower doses of the conventional drug, thereby reducing toxicity and side effects, or could be used to overcome mechanisms of drug resistance. researchgate.net Another emerging area is the development of metal complexes with β-carboline ligands, which represents a novel approach to creating multi-mechanistic anticancer agents that combine the properties of the organic scaffold and the metal ion. researchgate.net

Sustainable Production and Derivatization Strategies

As research progresses towards potential clinical applications, the development of efficient and sustainable methods for producing this compound and its derivatives becomes critical. While some β-carbolines can be extracted from natural sources like plants, this is often not scalable or economically viable for large-scale production. medchemexpress.com

Therefore, a key focus should be on advancing synthetic methodologies. While the Pictet-Spengler reaction is a foundational method for creating the β-carboline skeleton, future work should prioritize "green" and biomimetic approaches. mdpi.com This includes the development of one-pot syntheses that use readily available and renewable starting materials, such as amino acids, to reduce waste and improve efficiency. researchgate.net A particularly promising avenue is the use of biocatalysis. The discovery and engineering of enzymes, such as Pictet-Spenglerases with broad substrate specificity, could enable the asymmetric synthesis of chiral β-carboline derivatives under mild, environmentally friendly conditions. researchgate.netnih.gov These sustainable strategies will be crucial for the eventual translation of this compound class from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Hydroxy-beta-carboline-1-propionic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of indole derivatives with propionic acid precursors under reflux conditions. Post-synthesis purification is critical; techniques like column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization are commonly employed. Purity validation requires analytical methods including:

  • HPLC (C18 column, UV detection at 254 nm, mobile phase: acetonitrile/water with 0.1% formic acid).
  • NMR spectroscopy (¹H and ¹³C NMR to confirm structural integrity, focusing on hydroxyl and propionic acid proton signals at δ 10-12 ppm and δ 2.5-3.5 ppm, respectively).
  • Mass spectrometry (ESI-MS in positive ion mode to verify molecular ion peaks) .

Q. How should researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

Variable selection : Systematically modify substituents (e.g., hydroxy, methoxy groups) while retaining the beta-carboline core.

Biological assays : Use standardized in vitro models (e.g., enzyme inhibition assays for kinases or receptors linked to the compound’s purported activity).

Data normalization : Include positive/negative controls and normalize activity metrics (e.g., IC₅₀) against reference compounds.

Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, electronic effects) with bioactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions. To address this:

  • Standardize protocols : Ensure consistent buffer pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Replicate critical studies : Cross-validate findings in independent labs using identical compound batches.
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., cell line heterogeneity, assay sensitivity) .

Q. How can mechanistic studies on this compound be integrated with theoretical frameworks in neurochemistry or oncology?

  • Methodological Answer :

Hypothesis-driven design : Link the compound’s beta-carboline scaffold to known mechanisms (e.g., MAO inhibition or DNA intercalation) using computational docking (AutoDock Vina, PDB structures) to predict binding affinities.

Pathway analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects on signaling pathways (e.g., apoptosis, oxidative stress).

Theoretical alignment : Frame results within established models (e.g., β-carboline neurotoxicity in Parkinson’s disease or pro-apoptotic effects in cancer) to contextualize novel findings .

Q. What experimental designs are optimal for assessing batch-to-batch consistency in synthetic this compound?

  • Methodological Answer :

  • Quality control (QC) metrics : For each batch, perform:
  • HPLC-UV purity analysis (≥95% purity threshold).
  • Residual solvent testing (GC-MS for DMSO, ethanol).
  • Water content (Karl Fischer titration).
  • Bioassay consistency : Test multiple batches in parallel using a standardized assay (e.g., IC₅₀ determination in triplicate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.